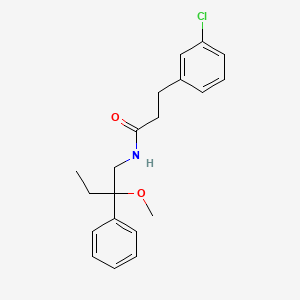

3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Description

3-(3-Chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is a synthetic amide derivative featuring a 3-chlorophenyl group attached to the propanamide backbone, with a 2-methoxy-2-phenylbutyl substituent at the nitrogen atom. For instance, compounds like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (a naproxen hybrid) and N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide (an ibuprofen derivative) demonstrate the versatility of chlorophenyl-propanamide scaffolds in drug design .

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO2/c1-3-20(24-2,17-9-5-4-6-10-17)15-22-19(23)13-12-16-8-7-11-18(21)14-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEUSUMOORAHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves the following steps:

Formation of the Chlorophenyl Intermediate: This can be achieved by chlorination of a phenyl compound using reagents like thionyl chloride or sulfuryl chloride.

Introduction of the Methoxyphenylbutyl Group: This step might involve a Friedel-Crafts alkylation reaction where the chlorophenyl intermediate reacts with a methoxyphenylbutyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide group. This can be done using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.

Materials Science: As a building block for the synthesis of polymers or other advanced materials.

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Schotten-Baumann reactions (e.g., for naproxen/ibuprofen hybrids) generally achieve high yields due to straightforward amide bond formation . In contrast, piperazine-linked propanamides require multi-step solid-phase synthesis, resulting in lower yields (26–44%) .

- Piperazine moieties () introduce basicity and hydrogen-bonding capacity, which may influence receptor binding .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Selected Analogs)

Key Observations :

- Lipophilicity : The ibuprofen derivative (LogP ~4.2) is more lipophilic than the naproxen analog (LogP ~3.5), aligning with their parent drugs’ pharmacokinetic profiles .

- Solubility : Piperazine-containing compounds (e.g., ) exhibit higher aqueous solubility due to ionizable nitrogen atoms, favoring oral bioavailability .

Spectral and Analytical Characterization

Table 3: Analytical Data for Representative Compounds

Biological Activity

3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides and is characterized by its complex structure featuring a chlorophenyl group, a methoxyphenylbutyl group, and a propanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 345.9 g/mol

- CAS Number : 1704670-01-8

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Chlorophenyl Intermediate : Achieved through chlorination of a phenyl compound.

- Introduction of the Methoxyphenylbutyl Group : Often accomplished via Friedel-Crafts alkylation.

- Amidation Reaction : Final step where the intermediate reacts with an amine to form the propanamide group.

The biological activity of this compound is primarily linked to its interaction with specific receptors or enzymes. The compound may modulate biological pathways through:

- Inhibition of enzyme activity

- Receptor agonism or antagonism

- Modulation of signal transduction pathways

Pharmacological Studies

Research indicates that compounds similar to this compound have been evaluated for various pharmacological effects, including:

- Antidepressant properties

- Antipsychotic effects

- Potential use in treating neurodegenerative diseases

Case Studies

- Antidepressant Activity : A study investigated the antidepressant-like effects of a related compound in animal models, demonstrating significant improvement in behavioral tests indicative of reduced depression symptoms.

- Antipsychotic Properties : Another study explored the antagonistic effects on dopamine receptors, suggesting that derivatives of this compound could function as effective antipsychotics.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylethyl)propanamide | Moderate receptor affinity | Demonstrated potential as a selective serotonin receptor modulator |

| 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylpropyl)propanamide | High binding affinity | Effective in inhibiting specific enzyme pathways |

| 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)acetamide | Low activity | Less effective compared to propanamide derivatives |

Medicinal Chemistry

The compound is being explored as a lead for developing new drugs targeting specific receptors or enzymes. Its unique structural features may enhance selectivity and potency against particular biological targets.

Materials Science

In addition to its medicinal applications, it serves as a building block for synthesizing advanced materials, particularly in polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.